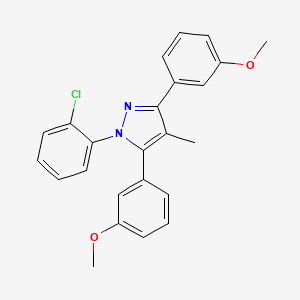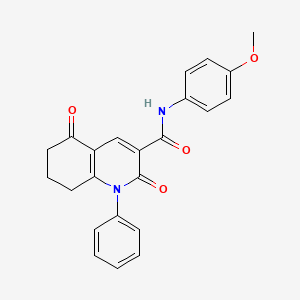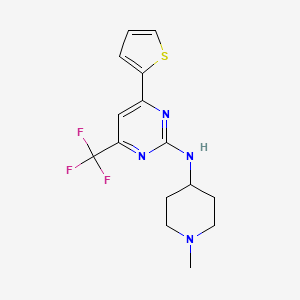
1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, two methoxyphenyl groups, and a methyl group attached to the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction is often carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins may contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
- 1-(2-chlorophenyl)-3-(3-methoxyphenyl)urea
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
Comparison: Compared to similar compounds, 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of two methoxyphenyl groups and a methyl group on the pyrazole ring. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. For example, the additional methoxy groups may enhance its solubility and reactivity, while the methyl group may influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-23(17-8-6-10-19(14-17)28-2)26-27(22-13-5-4-12-21(22)25)24(16)18-9-7-11-20(15-18)29-3/h4-15H,1-3H3 |
InChI Key |
DMCQFUOYTMVFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10919070.png)

![5-(4-Chlorophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10919076.png)
![1-benzyl-N-(2-chloropyridin-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919079.png)

![3-[(3-methyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10919087.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919099.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10919102.png)
![Methyl 7-(4-methylphenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10919109.png)

![5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10919135.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919143.png)
![1-Methyl-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919153.png)
